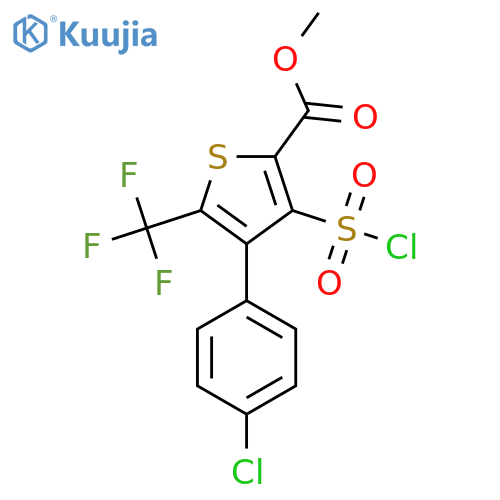Cas no 1089330-66-4 (4-(4-Chloro-phenyl)-3-chlorosulfonyl-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester)

1089330-66-4 structure
商品名:4-(4-Chloro-phenyl)-3-chlorosulfonyl-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester
CAS番号:1089330-66-4
MF:C13H7Cl2F3O4S2
メガワット:419.223489999771
MDL:MFCD11227170
CID:4679596
4-(4-Chloro-phenyl)-3-chlorosulfonyl-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester 化学的及び物理的性質
名前と識別子
-
- 4-(4-CHLORO-PHENYL)-3-CHLOROSULFONYL-5-TRIFLUOROMETHYL-THIOPHENE-2-CARBOXYLIC ACID METHYL ESTER
- 4-(4-chlorophenyl)-3-chlorosulfonyl-5-trifluoromethylthiophene-2-carboxylic acid methyl ester
- 4-(4-Chloro-phenyl)-3-chlorosulfonyl-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester
-
- MDL: MFCD11227170
- インチ: 1S/C13H7Cl2F3O4S2/c1-22-12(19)9-10(24(15,20)21)8(11(23-9)13(16,17)18)6-2-4-7(14)5-3-6/h2-5H,1H3
- InChIKey: REWOTBMXNIBVSC-UHFFFAOYSA-N
- ほほえんだ: ClS(C1=C(C(=O)OC)SC(C(F)(F)F)=C1C1C=CC(=CC=1)Cl)(=O)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 571
- トポロジー分子極性表面積: 97.1
4-(4-Chloro-phenyl)-3-chlorosulfonyl-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB301992-500 mg |
4-(4-Chloro-phenyl)-3-chlorosulfonyl-5-trifluoromethyl-thiophene-2-carboxylic acid methyl ester, 95%; . |
1089330-66-4 | 95% | 500mg |
€221.60 | 2023-04-26 | |
| abcr | AB301992-5g |
4-(4-Chloro-phenyl)-3-chlorosulfonyl-5-trifluoromethyl-thiophene-2-carboxylic acid methyl ester, 95%; . |
1089330-66-4 | 95% | 5g |
€900.30 | 2025-03-19 | |
| abcr | AB301992-500mg |
4-(4-Chloro-phenyl)-3-chlorosulfonyl-5-trifluoromethyl-thiophene-2-carboxylic acid methyl ester, 95%; . |
1089330-66-4 | 95% | 500mg |
€221.60 | 2025-03-19 | |
| Key Organics Ltd | AS-5797-1g |
4-(4-Chloro-phenyl)-3-chlorosulfonyl-5-trifluoromethyl-thiophene-2-carboxylic acid methyl ester |
1089330-66-4 | >95% | 1g |
£188.00 | 2025-02-09 | |
| TRC | C114555-250mg |
4-(4-Chloro-phenyl)-3-chlorosulfonyl-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester |
1089330-66-4 | 250mg |
$ 470.00 | 2022-06-06 | ||
| TRC | C114555-500mg |
4-(4-Chloro-phenyl)-3-chlorosulfonyl-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester |
1089330-66-4 | 500mg |
$ 785.00 | 2022-06-06 | ||
| abcr | AB301992-5 g |
4-(4-Chloro-phenyl)-3-chlorosulfonyl-5-trifluoromethyl-thiophene-2-carboxylic acid methyl ester, 95%; . |
1089330-66-4 | 95% | 5g |
€900.30 | 2023-04-26 | |
| abcr | AB301992-1g |
4-(4-Chloro-phenyl)-3-chlorosulfonyl-5-trifluoromethyl-thiophene-2-carboxylic acid methyl ester, 95%; . |
1089330-66-4 | 95% | 1g |
€311.30 | 2025-03-19 | |
| Key Organics Ltd | AS-5797-0.5g |
4-(4-Chloro-phenyl)-3-chlorosulfonyl-5-trifluoromethyl-thiophene-2-carboxylic acid methyl ester |
1089330-66-4 | >95% | 0.5g |
£120.00 | 2025-02-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1812778-5g |
Methyl 4-(4-Chlorophenyl)-3-(chlorosulfonyl)-5-(trifluoromethyl)thiophene-2-carboxylate |
1089330-66-4 | ≥95% | 5g |
¥12436.00 | 2024-08-09 |
4-(4-Chloro-phenyl)-3-chlorosulfonyl-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester 関連文献
-
Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
-
Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998
-
Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367
-
5. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862
1089330-66-4 (4-(4-Chloro-phenyl)-3-chlorosulfonyl-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester) 関連製品
- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)
- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)
- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)
- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)
- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)
- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)
- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)
- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)
- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)
- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1089330-66-4)4-(4-Chloro-phenyl)-3-chlorosulfonyl-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester

清らかである:99%/99%
はかる:1g/5g
価格 ($):184.0/533.0